molecular formula C12H15N3O2 B2453628 Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate CAS No. 882748-14-3

Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2453628
CAS No.: 882748-14-3
M. Wt: 233.271
InChI Key: NERAYKXMTQLCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound with a molecular weight of 233.27 g/mol. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry .

Properties

IUPAC Name

methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-14(2)8-10-6-13-11-5-4-9(7-15(10)11)12(16)17-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERAYKXMTQLCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=C2N1C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate typically involves the reaction of imidazo[1,2-a]pyridine derivatives with dimethylamine and methyl chloroformate. The reaction is usually carried out under controlled conditions, such as a temperature range of 0-5°C, to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Substitution Reactions at the Dimethylamino-Methyl Group

The dimethylamino-methyl substituent at position 3 participates in nucleophilic and alkylation reactions due to the lone pair on the nitrogen atom.

Reaction TypeConditionsProduct/OutcomeReference
Quaternization Treatment with alkyl halides (e.g., methyl iodide) in polar solvents (e.g., DMF) at 60°CFormation of quaternary ammonium salts, enhancing water solubility
Protonation Acidic conditions (e.g., HCl in methanol)Protonation of the dimethylamino group to form a cationic species

Ester Hydrolysis

The methyl ester at position 6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

ConditionsCatalyst/ReagentsYieldApplicationReference
Basic Hydrolysis NaOH (1M), H₂O/EtOH, reflux, 6h85–90%Production of carboxylic acid for further derivatization (e.g., amide coupling)
Acidic Hydrolysis HCl (6M), reflux, 8h75–80%Intermediate in drug synthesis

Electrophilic Aromatic Substitution (EAS)

The electron-rich imidazo[1,2-a]pyridine core facilitates electrophilic substitution, primarily at positions 2 and 8.

ReactionReagents/ConditionsPosition SelectivityYieldReference
Nitration HNO₃/H₂SO₄, 0°C, 2hPosition 260–65%
Halogenation NBS (N-bromosuccinimide), DCM, rtPosition 870–75%

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed coupling reactions, leveraging halogenated derivatives (e.g., bromo-analogs synthesized via halogenation).

Reaction TypeCatalyst SystemCoupling PartnerProduct ApplicationReference
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CArylboronic acidsBiaryl derivatives for kinase inhibitors
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAminesAmino-functionalized analogs for medicinal chemistry

Cyclization and Ring Expansion

Under oxidative or acidic conditions, the imidazo[1,2-a]pyridine scaffold can undergo cyclization to form fused polycyclic systems.

ConditionsReagentsProductYieldReference
Oxidative Cyclization Mn(OAc)₃, AcOH, 100°CBenzo imidazo[1,2-a]pyridine55–60%

Functional Group Interconversion

The dimethylamino-methyl group can be oxidized or reduced to alter reactivity.

ReactionReagentsProductApplicationReference
Oxidation KMnO₄, H₂O, 50°CCarboxylic acid derivativeEnhanced hydrogen-bonding capacity
Reductive Amination NaBH₃CN, AcOH, MeOHSecondary amine analogsModulation of pharmacokinetic properties

Biological Activity and Target Interactions

While not a chemical reaction per se, the compound’s interactions with biological targets highlight its reactivity in physiological contexts:

  • Kinase Inhibition : Forms hydrogen bonds with ATP-binding pockets (e.g., BTK inhibition) via the carboxylic acid derivative .

  • Enzyme Modulation : The dimethylamino group participates in charge-charge interactions with glutamate residues in enzymes .

Scientific Research Applications

Basic Information

  • Chemical Name : Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate
  • CAS Number : 882748-14-3
  • Molecular Formula : C12H15N3O2
  • Molecular Weight : 219.27 g/mol

Structural Characteristics

The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. The presence of a dimethylamino group enhances its solubility and bioavailability.

Antitumor Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit antitumor properties by inhibiting various kinases involved in cancer progression. This compound has been studied for its potential to inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell proliferation and survival. Inhibiting Btk can lead to reduced tumor growth in cancers characterized by aberrant B-cell activation, such as certain leukemias and lymphomas .

Case Study: Btk Inhibition

A study demonstrated that compounds similar to this compound effectively inhibited Btk activity with an IC50 value below 50 micromolar in vitro, suggesting strong potential for therapeutic use in hematological malignancies .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in conditions like rheumatoid arthritis. By targeting specific kinases involved in inflammatory pathways, it can modulate immune responses and reduce inflammation.

Case Study: Rheumatoid Arthritis

In preclinical models of rheumatoid arthritis, administration of Btk inhibitors resulted in significant reductions in joint inflammation and damage. The efficacy of these compounds suggests that this compound could be a viable candidate for further development as an anti-inflammatory agent .

Gastrointestinal Applications

Another area of interest is the use of imidazo[1,2-a]pyridine derivatives in treating gastrointestinal diseases. Research has shown that certain derivatives can inhibit gastric H+/K+ ATPase activity, which is pivotal in gastric acid secretion.

Case Study: Gastric Acid Secretion Inhibition

In vitro studies demonstrated that compounds related to this compound could inhibit proton pump activity effectively. This suggests potential applications in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .

Mechanism of Action

The mechanism of action of methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate
  • Methyl 3-(methylamino)methylimidazo[1,2-a]pyridine-6-carboxylate
  • Methyl 3-(ethylamino)methylimidazo[1,2-a]pyridine-6-carboxylate

Uniqueness

Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate, a compound with significant pharmaceutical potential, belongs to the class of imidazo[1,2-a]pyridines. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Information

  • IUPAC Name: this compound
  • CAS Number: 882748-14-3
  • Molecular Formula: C13H16N4O2
  • Molecular Weight: 256.30 g/mol

Structural Features

The compound features a dimethylamino group attached to the imidazo[1,2-a]pyridine scaffold, which is known for its diverse biological activities. The carboxylate group enhances its solubility and reactivity.

Pharmacological Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity: Effective against various bacterial strains.
  • Anticancer Properties: Demonstrated cytotoxic effects in several cancer cell lines.
  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines.
  • CNS Activity: Potential use as anxiolytics or sedatives.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

ModificationEffect on Activity
Dimethylamino GroupEnhances lipophilicity and CNS penetration
Carboxylate GroupIncreases solubility and bioavailability

Anticancer Activity

A study assessed the compound's efficacy against various cancer cell lines. It demonstrated significant cytotoxicity with IC50 values in the low micromolar range for breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism involved apoptosis induction through modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

In vitro assays showed that the compound could inhibit the release of TNF-alpha in LPS-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Research Findings

Recent literature reviews have highlighted the following key findings regarding imidazo[1,2-a]pyridine derivatives:

  • Broad Spectrum of Activity: Compounds in this class exhibit activities ranging from antibacterial to anticancer effects.
  • Molecular Docking Studies: These studies suggest interactions with various biological targets, including kinases involved in cell signaling pathways.
  • Therapeutic Applications: Potential uses include treatments for cancer, infections, and inflammatory disorders.

Q & A

Basic Question: What are the common synthetic routes for preparing Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate and its derivatives?

Methodological Answer:
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, imidazo[1,2-a]pyrimidines are synthesized via cyclocondensation of 2-aminobenzimidazole with aldehydes and ketones in polar solvents like DMF, followed by crystallization . A similar approach can be adapted for the target compound by substituting the aldehyde/ketone with dimethylaminomethyl groups. Post-synthesis purification via column chromatography or recrystallization (e.g., ethanol) is critical to isolate the desired product .

Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Structural confirmation requires multi-spectral analysis:

  • 1H/13C NMR : Assign peaks to verify substituent positions (e.g., dimethylamino-methyl at C3, methyl ester at C6). For instance, in similar compounds, aromatic protons resonate at δ 7.2–8.5 ppm, while methyl ester groups appear at δ 3.8–4.0 ppm .
  • HRMS : Validate molecular weight (e.g., expected [M+H]+ for C12H14N3O2: 248.1036). Discrepancies >5 ppm suggest impurities .
  • IR Spectroscopy : Confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

Basic Question: What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives, and how might the dimethylaminomethyl group influence these properties?

Methodological Answer:
Imidazo[1,2-a]pyridines exhibit anxiolytic, antihypertensive, and antifungal activities due to interactions with targets like G-protein-coupled receptors or enzymes (e.g., squalene synthase) . The dimethylaminomethyl group at C3 may enhance bioavailability by increasing solubility or modulating steric effects. For example, methyl-substituted analogues in molecular docking studies showed binding energies of -8.7 to -9.6 kcal/mol against antifungal targets . Structure-activity relationship (SAR) studies using analogues with varying substituents are recommended to quantify this effect.

Advanced Question: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:
Key optimization parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve cyclocondensation efficiency compared to non-polar solvents .
  • Catalyst Screening : Lewis acids (e.g., ZnCl2) or iodine may accelerate imidazole ring formation .
  • Temperature Control : Reactions at 80–100°C typically yield 50–70% product; microwave-assisted synthesis can reduce time and increase purity .
  • Workup : Neutralization with weak acids (e.g., citric acid) minimizes decomposition of sensitive substituents like dimethylamino groups.

Advanced Question: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

Methodological Answer:
Challenges include:

  • Co-elution in HPLC : Impurities with similar polarity (e.g., unreacted intermediates) may overlap. Use UPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) to improve resolution .
  • Detection Limits : Low-abundance byproducts (e.g., hydrazine derivatives from side reactions) require MS/MS detection. For example, hydrazination byproducts in similar compounds were identified via HRMS fragmentation patterns .
  • Quantification : Internal standards (e.g., deuterated analogues) correct for matrix effects in mass spectrometry.

Advanced Question: How can in silico methods predict the biological targets of this compound?

Methodological Answer:
Computational workflows include:

  • Molecular Docking : Use AutoDock Vina to screen against targets like squalene synthase (PDB: 3WCT). Methyl 3-substituted imidazo[1,2-a]pyridines showed binding energies of -9.6 kcal/mol, suggesting strong affinity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., LogP ~2.1 indicates moderate blood-brain barrier penetration).
  • QSAR Modeling : Train models on imidazo[1,2-a]pyridine datasets to predict IC50 values for novel targets.

Advanced Question: What strategies mitigate stability issues (e.g., hydrolysis) in this compound during storage?

Methodological Answer:

  • Storage Conditions : Store at -20°C under inert gas (N2/Ar) to prevent ester hydrolysis. Avoid aqueous buffers in formulations .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life.
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.01% w/w to prevent oxidative degradation of the dimethylamino group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.